

# Preserved vs. Unpreserved Atropine Sulphate Eye Drops: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |  |  |  |  |
|----------------------|-------------------|-----------|--|--|--|--|
| Compound Name:       | Atropine sulphate |           |  |  |  |  |
| Cat. No.:            | B194441           | Get Quote |  |  |  |  |

#### For Immediate Release

In the landscape of ophthalmic research and drug development, particularly in the context of myopia control, the choice between preserved and unpreserved formulations of **atropine sulphate** eye drops is a critical consideration. This guide provides a detailed comparison of these two formulations, drawing upon experimental data from published studies to inform researchers, scientists, and drug development professionals. The following sections delve into the stability, efficacy, and patient tolerance of preserved versus unpreserved **atropine sulphate** eye drops, supported by experimental protocols and visual representations of key biological pathways and workflows.

## Chemical Stability and Physical Properties: A Headto-Head Comparison

The long-term stability of **atropine sulphate** eye drops is paramount for ensuring consistent dosage and therapeutic effect. Studies have meticulously evaluated the physicochemical stability of both preserved and unpreserved formulations.

A key study directly compared a 0.1 mg/mL atropine solution with 0.01% cetrimide as a preservative against an unpreserved solution, both stored in low-density polyethylene (LDPE) bottles at 25°C for six months. The results indicated that both formulations were physicochemically stable under these conditions.[1] Another study investigated the stability of



unpreserved 0.01% w/w **atropine sulphate** eye drops in contamination-free LDPE dispenser units (CFDs) over 12 weeks at both 23°C and 4°C. This study also found the unpreserved solution to be stable, with atropine content remaining within a narrow range of the target concentration.[2]

The following tables summarize the quantitative data from these studies, providing a clear comparison of the stability profiles.

Table 1: Comparison of pH and Osmolality Over 6 Months at 25°C

| Formulation                 | Parameter | Initial | 1 Month | 3 Months | 6 Months |
|-----------------------------|-----------|---------|---------|----------|----------|
| Preserved (0.01% Cetrimide) | рН        | 6.1     | 6.1     | 6.1      | 6.0      |
| Osmolality<br>(mOsm/kg)     | 412       | 408     | 405     | 398      |          |
| Unpreserved                 | рН        | 6.1     | 6.1     | 6.0      | 6.0      |
| Osmolality<br>(mOsm/kg)     | 398       | 395     | 390     | 383      |          |

Data adapted from a 6-month stability study.[1]

Table 2: Atropine Concentration Over Time in Different Formulations and Conditions



| Formulation                 | Storage<br>Condition | Initial<br>Concentrati<br>on | Concentrati<br>on at 1<br>Month | Concentrati<br>on at 3<br>Months | Concentrati<br>on at 6<br>Months |
|-----------------------------|----------------------|------------------------------|---------------------------------|----------------------------------|----------------------------------|
| Preserved (0.01% Cetrimide) | 25°C                 | 100%                         | >95%                            | >95%                             | >94.7%                           |
| Unpreserved                 | 25°C                 | 100%                         | >95%                            | >95%                             | >94.7%                           |
| Unpreserved<br>(CFD)        | 23°C (12<br>weeks)   | 0.01% w/w                    | ~0.01% w/w                      | ~0.01% w/w                       | -                                |
| Unpreserved (CFD)           | 4°C (12<br>weeks)    | 0.01% w/w                    | ~0.01% w/w                      | ~0.01% w/w                       | -                                |

Data compiled from multiple stability studies.[1][2]

### **Experimental Protocols**

To ensure the reproducibility and critical evaluation of these findings, the detailed methodologies employed in the key stability studies are outlined below.

### **Protocol for Physicochemical Stability Testing[1]**

- Formulation Preparation:
  - Preserved Formulation: Atropine sulphate was dissolved in a 0.9% sodium chloride solution. A hydrogenophosphate buffer was added, followed by the addition of cetrimide to a final concentration of 0.01%.
  - Unpreserved Formulation: Prepared similarly to the preserved formulation but without the addition of cetrimide.
- Storage Conditions: Both formulations were stored in low-density polyethylene (LDPE)
   multidose eyedroppers at 25°C.
- Analytical Methods:



- Visual Inspection: Samples were visually inspected for any changes in color, clarity, or for the presence of particulate matter.
- pH Measurement: The pH of the solutions was measured at specified time points.
- Osmolality Measurement: Osmolality was determined to assess any changes in the solution's colligative properties.
- Atropine Quantification (HPLC): A stability-indicating high-performance liquid chromatography (HPLC) method was used to quantify the concentration of atropine sulphate and detect any degradation products.
- Forced Degradation Study: To validate the stability-indicating nature of the HPLC method, atropine solutions were subjected to stress conditions, including acidic, alkaline, oxidative, and photolytic degradation.

### Protocol for In-Use Stability of Unpreserved Atropine[2]

- Formulation and Dispenser: Unpreserved 0.01% w/w atropine sulphate eye drops were prepared and stored in contamination-free LDPE dispenser units (CFDs).
- Simulated Use: A dripping simulation was performed daily for 12 weeks to mimic patient use.
- Storage Conditions: The dispensers were stored at 23°C and 4°C between simulated uses.
- Analytical Methods:
  - Microbial Stability: Samples were tested for microbial contamination at 4, 8, and 12 weeks through plating and direct inoculation.
  - Chemical Stability (HPLC): The concentration of atropine sulphate was determined using HPLC at the same time points.
  - pH Analysis: The pH of the solutions was monitored throughout the study.

### **Visualizing Experimental Workflows**



To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for stability testing.



Click to download full resolution via product page

Workflow for stability comparison.

# Efficacy and Patient Tolerance: A Clinical Perspective

While stability data is crucial, the ultimate measures of a drug's utility are its efficacy and how well it is tolerated by patients. Direct head-to-head clinical trials comparing the efficacy of preserved versus unpreserved atropine for myopia control are limited. However, existing studies provide valuable insights.

A review of multiple clinical trials on low-dose atropine suggests that formulation characteristics, including pH and the presence of preservatives, could influence the drug's penetration into the eye and, consequently, its effectiveness.[3] Conversely, an ex vivo study







using pig eyes found that preservatives had a negligible effect on the corneal penetration of 0.01% atropine.[4] It is important to note that this ex vivo model has limitations, such as the absence of tear flow, which could impact the applicability of these findings to a clinical setting. [4]

Clinical trials of preservative-free atropine formulations have demonstrated their efficacy in slowing myopia progression. For instance, the LAMP study, which used a preservative-free formulation, showed a concentration-dependent response in myopia control. This indicates that unpreserved atropine is clinically effective.

Patient comfort is a significant factor, especially in pediatric populations where long-term adherence is necessary. While direct comparative studies on comfort are scarce, one study found that the source pharmacy of low-concentration atropine drops, implying differences in formulation, had a statistically significant impact on patient-reported comfort.[5] This suggests that excipients, including preservatives, could play a role in the tolerability of the eye drops. Preservatives like benzalkonium chloride are known to potentially cause ocular surface irritation with chronic use. Therefore, unpreserved formulations may offer a benefit in terms of long-term patient comfort and adherence.

# Atropine's Mechanism of Action and the Potential Influence of Preservatives

Atropine exerts its effect in myopia control through a complex mechanism that is not yet fully understood. It is a non-selective muscarinic acetylcholine receptor antagonist. The proposed signaling pathways involve actions on the retina, retinal pigment epithelium (RPE), choroid, and sclera.





Click to download full resolution via product page

Atropine's proposed mechanism.

The direct impact of preservatives on these specific signaling pathways has not been extensively studied. However, some preservatives, such as benzalkonium chloride, have been shown to have biological effects, including cholinergic neurotoxicity in some experimental models. While these studies were not conducted in the context of atropine's action in the eye, they raise the possibility that preservatives could have unintended cellular effects. Further research is warranted to investigate whether preservatives in ophthalmic solutions can modulate the muscarinic receptor signaling targeted by atropine.

### Conclusion

Both preserved and unpreserved **atropine sulphate** eye drops can be formulated to be physicochemically stable for extended periods. Unpreserved formulations, particularly in



advanced dispenser systems, demonstrate excellent microbial and chemical stability, mitigating the risks of contamination associated with traditional unpreserved multidose containers.

While direct comparative efficacy data is limited, preservative-free formulations have proven effective in clinical trials for myopia control. The potential for improved patient comfort and tolerance with unpreserved drops is a significant advantage, especially for long-term treatment in children. The theoretical risk of preservatives interfering with the ocular surface or even cellular signaling pathways, though not definitively proven in the context of atropine's myopia control mechanism, provides a further rationale for considering preservative-free options.

For researchers and drug development professionals, the choice between preserved and unpreserved formulations will depend on the specific application, target patient population, and the delivery technology available. The data presented in this guide underscores the viability and potential benefits of unpreserved **atropine sulphate** eye drops, encouraging further investigation into their clinical advantages.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 2. mdpi.com [mdpi.com]
- 3. Actions of benzalkonium chloride as a potent depressant at the neuromuscular junction -PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability assessment of preservative-free losartan potassium eye drops compounded for ophthalmic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of different preparation methods for a preservative free triamcinolone acetonide preparation for intravitreal administration: a validated stability indicating HPLC-method PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Preserved vs. Unpreserved Atropine Sulphate Eye Drops: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available



at: [https://www.benchchem.com/product/b194441#comparing-preserved-vs-unpreserved-atropine-sulphate-eye-drops-in-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com